
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol, also known as PPNP, is a chemical compound that has gained significant attention in scientific research. It is a sulfhydryl-containing nitrophenyl derivative that has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol exerts its effects by reacting with sulfhydryl-containing compounds, such as cysteine residues in proteins. This reaction can lead to the formation of disulfide bonds, which can alter the structure and activity of proteins. (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to inhibit the activity of sulfhydryl-containing enzymes, such as protein tyrosine phosphatases, which play a critical role in various signaling pathways.
Biochemical and Physiological Effects:
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to have various biochemical and physiological effects, depending on the target protein and the site of modification. Inhibition of protein tyrosine phosphatases by (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol can lead to the activation of various signaling pathways, such as the MAPK/ERK pathway, which can promote cell proliferation and survival. (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has also been shown to induce apoptosis in cancer cells by modifying the activity of various proteins involved in cell death pathways.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has several advantages as a research tool, including its high specificity for sulfhydryl-containing compounds, its ability to modify proteins in a reversible manner, and its ease of use in various experimental systems. However, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol also has some limitations, such as its potential toxicity and the need for careful optimization of experimental conditions to ensure specific and reproducible results.
Zukünftige Richtungen
There are several potential future directions for research on (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol. One area of interest is the development of more specific and potent (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol derivatives that can selectively target specific sulfhydryl-containing proteins. Another area of interest is the application of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol in the study of redox signaling and oxidative stress, which play critical roles in various physiological and pathological processes. Additionally, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol may have potential applications in the development of novel therapeutics for the treatment of various diseases.
Synthesemethoden
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzyl alcohol with 2,3,4,5,6-pentaacetyl-D-glucose, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with thiol-containing compounds, such as thioglycerol, to produce (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been extensively studied for its potential applications in various fields of science. In biochemistry, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been used as a probe to study the activity of sulfhydryl-containing enzymes, such as protein tyrosine phosphatases. In pharmacology, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In medicine, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been used in diagnostic tests to detect the presence of sulfhydryl-containing compounds in biological samples.
Eigenschaften
Molekularformel |
C12H15NO7S |
|---|---|
Molekulargewicht |
317.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO7S/c14-5-7-9(15)10(16)11(17)12(20-7)21-8-4-2-1-3-6(8)13(18)19/h1-4,7,9-12,14-17H,5H2/t7-,9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
SZAOZNVCHHBUDZ-DVYMNCLGSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




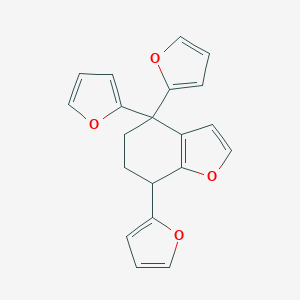
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
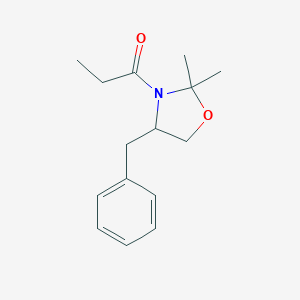
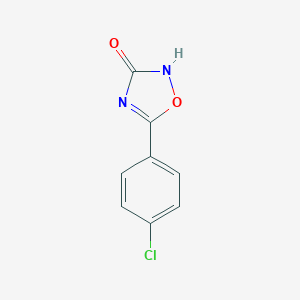
![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
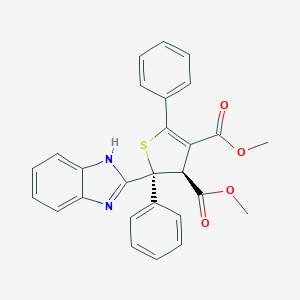
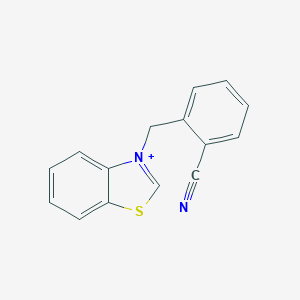
![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone](/img/structure/B282110.png)